molecular formula C12H20O3 B14696552 3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate CAS No. 34985-03-0

3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate

Cat. No.: B14696552
CAS No.: 34985-03-0
M. Wt: 212.28 g/mol
InChI Key: QULRCTMUIYMXQC-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is an organic compound that belongs to the class of monoterpenoids. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant scent and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate typically involves the esterification of linalool with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the continuous addition of linalool and methyl chloroformate into the reactor, with the base being added simultaneously to maintain the pH of the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in pest control.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics due to its pleasant scent.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Linalool: A monoterpenoid alcohol with a similar structure but without the carbonate group.

    Linalyl Acetate: An ester of linalool with an acetate group instead of a carbonate group.

    Geraniol: Another monoterpenoid alcohol with a similar structure but different functional groups.

Uniqueness

3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is unique due to the presence of the carbonate group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.

Properties

CAS No.

34985-03-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl methyl carbonate

InChI

InChI=1S/C12H20O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3

InChI Key

QULRCTMUIYMXQC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)OC)C

Origin of Product

United States

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